molecular formula C8H9Cl2N3 B2615531 4-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS No. 2241144-79-4

4-(1H-pyrazol-4-yl)pyridine dihydrochloride

Cat. No.: B2615531
CAS No.: 2241144-79-4
M. Wt: 218.08
InChI Key: XIUQULULHBLINO-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)pyridine dihydrochloride ( 2241144-79-4) is a high-purity chemical building block with the molecular formula C 8 H 9 Cl 2 N 3 and a molecular weight of 218.08 . This dihydrochloride salt form may offer enhanced solubility and stability for various research applications. The compound's core structure, the 4-(1H-pyrazol-4-yl)pyridine scaffold, is a versatile heterocyclic fragment of significant interest in medicinal chemistry and drug discovery . Pyrazole-containing compounds are extensively researched due to their wide spectrum of biological activities. Scientific literature indicates that pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antitumor properties, among others . As such, this compound serves as a critical precursor or intermediate in the synthesis of more complex molecules for pharmaceutical research and development. The free base of this compound, 4-(1H-Pyrazol-4-yl)pyridine (CAS 19959-71-8), is characterized as an irritant and requires careful handling . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety procedures, including the use of personal protective equipment, should always be followed.

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQULULHBLINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: 2,4-pyridinedione and hydrazine.

    Reaction Conditions: Acidic environment, often using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the reaction, leading to the formation of 4-(1H-pyrazol-4-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Substitution Reactions

The pyrazole and pyridine rings may undergo substitution reactions depending on substituents. For example:

  • Electrophilic substitution : Possible on the pyridine ring if reactive groups are present.

  • Nucleophilic substitution : May occur at the pyrazole nitrogen under basic conditions, though steric hindrance can limit this .

Cyclization and Ring-Opening

  • Intramolecular cyclization : If functional groups are present, the molecule could undergo cyclization to form fused heterocyclic structures .

  • Ring-opening : Under acidic or strongly nucleophilic conditions, the pyridine or pyrazole rings might open, though this is less common due to their aromatic stability .

Metal Complexation

While not explicitly studied for this compound, pyrazole nitrogen atoms can coordinate with metal ions (e.g., Fe, Cu) under basic conditions, forming complexes. This reactivity is context-dependent and influenced by the dihydrochloride salt’s protonation state .

Oxidation/Reduction

No direct oxidation/reduction studies are reported for this compound, but pyrazole and pyridine rings are generally resistant to redox reactions. Substituents with oxidizable groups (e.g., -NH₂) could undergo oxidation under specific conditions .

Structural and Stability Considerations

The dihydrochloride salt form increases solubility in polar solvents but reduces nucleophilicity due to protonation. Deprotonation under basic conditions could reactivate the compound for reactions like substitution or metal complexation .

Pharmacological Context

While not directly addressing chemical reactivity, studies on pyrazol-4-yl-pyridine derivatives highlight their role as positive allosteric modulators of muscarinic receptors (e.g., M₄ subtype). This biological activity underscores the importance of synthetic methods that preserve the core structure .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Neurological Disorders
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The modulation of M4 receptors can help restore cognitive functions impaired by these conditions, offering a novel therapeutic approach .

Anti-inflammatory and Analgesic Properties
The compound is also recognized for its role in developing anti-inflammatory and analgesic drugs. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for managing chronic inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulation
In agricultural research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Studies have shown that compounds with pyrazole rings improve the performance of agrochemicals by increasing their bioavailability and reducing degradation rates in the environment .

Material Science

Development of Novel Materials
The compound's unique chemical structure allows for its application in material science, particularly in creating polymers with enhanced properties such as durability and resistance to environmental factors. Research is ongoing to explore its use in coatings and other materials that require specific mechanical and chemical properties .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityPharmacologyDemonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
Neurological Modulation StudyNeuroscienceShowed that this compound enhances acetylcholine receptor activity, potentially improving cognitive function in Alzheimer's models .
Agrochemical Efficacy StudyAgricultural ChemistryFound that formulations containing this compound increased crop yield by enhancing pesticide effectiveness against common agricultural pests .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism[][1].

Comparison with Similar Compounds

Structural Analogues with Piperidine vs. Pyridine Cores

Several compounds share the pyrazole-4-yl substitution but differ in the heterocyclic core:

Compound Name CAS Number Molecular Formula Purity Key Structural Features
4-(1H-Pyrazol-4-yl)pyridine dihydrochloride Not provided C₈H₉Cl₂N₃ (inferred) Not given Pyridine core, pyrazole at position 4, dihydrochloride salt
4-(1H-Pyrazol-4-yl)piperidine dihydrochloride 690261-96-2 C₈H₁₄Cl₂N₄ 95% Piperidine core (saturated 6-membered ring), dihydrochloride salt
3-(1H-Pyrazol-4-yl)piperidine dihydrochloride 2095410-90-3 C₈H₁₄Cl₂N₄ 95% Piperidine core, pyrazole at position 3

Key Differences :

  • Pyridine vs. Piperidine : The aromatic pyridine core enables π-π stacking interactions with biological targets, whereas the saturated piperidine ring offers conformational flexibility but reduced aromatic interactions. Piperidine derivatives may exhibit altered pharmacokinetics due to increased basicity .
  • Salt Forms : Dihydrochloride salts in all compounds improve aqueous solubility, critical for drug delivery.

Derivatives with Functional Group Modifications

Additional substituents significantly alter physicochemical and pharmacological properties:

Compound Name CAS Number Molecular Formula Key Functional Groups
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride 1779124-74-1 C₁₁H₁₈ClN₃O₂ Ester group at pyrazole-4 position
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride 1394040-13-1 C₉H₈ClN₃O₂ Carboxylic acid at pyrazole-4 position
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride 1992996-26-5 C₁₄H₁₈Cl₂N₄ Imidazole and piperidine substituents

Key Differences :

  • Ester vs.
  • Imidazole Addition : The imidazole ring in 1992996-26-5 introduces additional hydrogen-bonding and metal-coordination sites, which may enhance enzyme inhibition .

Analogues with Varying Pyrazole Substitution Patterns

Pyrazole position and substituents influence bioactivity:

Compound Name CAS Number Pyrazole Position Key Features
4-(1H-Pyrazol-1-yl)piperidine dihydrochloride 1181458-83-2 Position 1 Piperidine core, pyrazole at position 1
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride 690262-00-1 Position 3 Piperidine core, pyrazole at position 3

Key Differences :

  • Substitution Position : Pyrazole at position 1 (1181458-83-2 ) vs. position 3 (690262-00-1 ) alters steric and electronic interactions with biological targets. Position 4 in the target compound may optimize binding to COX-2’s hydrophobic pocket .

Data Table of Comparable Compounds

Compound Name CAS Number Molecular Formula Purity Key Features Reference
This compound Not provided C₈H₉Cl₂N₃ N/A COX-2 inhibition, anti-inflammatory
4-(1H-Pyrazol-4-yl)piperidine dihydrochloride 690261-96-2 C₈H₁₄Cl₂N₄ 95% Piperidine core, high solubility
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride 1779124-74-1 C₁₁H₁₈ClN₃O₂ Not given Ester group, lipophilic

Biological Activity

The compound 4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a derivative of pyrazole and pyridine, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including its role as an allosteric modulator of muscarinic acetylcholine receptors, antimicrobial effects, and potential anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives have revealed that modifications to the pyrazole and pyridine rings significantly influence biological activity. For instance, certain derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological disorders.

Key Findings:

  • Allosteric Modulation : Compounds like this compound enhance the binding affinity of acetylcholine at the M4 receptor, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia .
  • Binding Affinity : The estimated binding affinity (pK_B) values for these compounds range from 6.3 to 6.5, indicating a strong interaction with the receptor .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The dihydrochloride form has shown efficacy against various bacterial strains.

In Vitro Evaluation:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives were tested, with some showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Biofilm Formation : The compound also inhibited biofilm formation in pathogenic bacteria, suggesting its potential utility in treating biofilm-associated infections .
CompoundMIC (µg/mL)Activity
This compound0.22 - 0.25Excellent
Other derivativesVariesModerate to excellent

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation.

Case Studies:

  • Cell Line Studies : Compounds derived from pyrazol-4-yl-pyridine were tested against various cancer cell lines such as A549 and MCF-7. Notably, some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
Cell LineCompoundIC50 (µM)
A549Compound X0.95
MCF-7Compound Y0.08

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Modulation of Signaling Pathways : By acting as PAMs at muscarinic receptors, these compounds can influence neurotransmitter signaling pathways, potentially reversing neurodegenerative symptoms.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized?

Methodology:

  • Cyclization Reactions : Utilize hydrazine derivatives and pyridine precursors, as demonstrated in analogous syntheses of pyrazolylpyridines. For example, cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylates can yield intermediates that are further functionalized .
  • Optimization Strategies : Adjust reaction temperature, solvent polarity (e.g., xylene for reflux), and stoichiometry of oxidizing agents (e.g., chloranil) to enhance yield and purity. Post-synthetic purification via recrystallization (e.g., methanol) improves crystallinity .

Q. Which analytical techniques are critical for structural characterization of this compound, and how are spectral ambiguities resolved?

Methodology:

  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and protonation states. SHELX programs are robust for high-resolution data, even with twinned crystals .
  • NMR and Mass Spectrometry : Use 1^1H/13^13C NMR to confirm pyrazole and pyridine ring substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and chloride counterion presence .

Q. What are the primary applications of this compound in biochemical assays?

Methodology:

  • SERS-Based Detection : The compound acts as a Raman reporter in surface-enhanced Raman spectroscopy (SERS) for pathogen detection. Key parameters include laser excitation wavelength (532 nm) and reporter conjugation to nanoparticles .
  • Receptor Binding Studies : Similar pyrazolylpyridine derivatives modulate muscarinic acetylcholine receptors (e.g., M4), suggesting potential use in receptor-ligand interaction assays .

Advanced Research Questions

Q. How can experimental phasing and crystallographic refinement address challenges in resolving the protonation state of the pyrazole nitrogen?

Methodology:

  • SHELX Suite : Use SHELXC/D/E for experimental phasing and SHELXL for refinement. High-resolution data (≤1.0 Å) enable precise modeling of hydrogen atoms and chloride ion placement. Constraints on isotropic displacement parameters (Uiso_{iso}) improve model accuracy .
  • Controlled Crystallization : Adjust pH during crystallization to stabilize specific protonation states. Solvent screening (e.g., DMSO/water mixtures) enhances crystal quality .

Q. How do structural modifications (e.g., substituents on pyrazole or pyridine) influence the compound’s biological activity, and how are these effects quantified?

Methodology:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogenation, alkylation) and test in receptor-binding assays (e.g., M4 muscarinic acetylcholine receptor modulation ).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50_{50} values. Energy minimization resolves steric clashes in ligand-receptor complexes .

Q. How can discrepancies in biological assay results (e.g., IC50_{50}50​ variability) be systematically investigated?

Methodology:

  • Batch Consistency Analysis : Validate compound purity via HPLC and elemental analysis. Impurities >0.5% may skew bioactivity results .
  • Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor studies) and control for variables like incubation time and temperature. Replicate experiments with blinded samples to minimize bias .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodology:

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • Asymmetric Catalysis : Explore Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enforce stereochemical control during pyrazole formation .

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